molecular formula C21H16FN3O3S B6490788 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-14-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6490788
CAS No.: 852134-14-6
M. Wt: 409.4 g/mol
InChI Key: MPAREXIMARHSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:

  • A 6-(4-fluorophenyl) substituent at position 6 of the imidazothiazole ring.
  • A 3-methyl group on the thiazole moiety.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., imidazo[2,1-b]thiazoles, thiadiazoles, and triazoles) highlight trends in substituent effects on bioactivity and physicochemical properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-12-19(20(26)23-9-13-2-7-17-18(8-13)28-11-27-17)29-21-24-16(10-25(12)21)14-3-5-15(22)6-4-14/h2-8,10H,9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAREXIMARHSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex molecule that may have multiple targets. Based on the structure, it is related to a class of compounds known as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles. These compounds have been shown to have anticancer activity against various cancer cell lines

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name/ID Core Structure Position 6 Substituent Position 2/N Substituent Key Features
Target Compound Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl N-(2H-1,3-Benzodioxol-5-yl)methyl High lipophilicity; potential CNS penetration
6-(4-Chlorophenyl)-N-(2-Methoxyphenyl) Derivative Imidazo[2,1-b][1,3]thiazole 4-Chlorophenyl 2-Methoxyphenyl Chlorine enhances electron-withdrawing effects; methoxy improves solubility
ND-12025 Imidazo[2,1-b]thiazole 3-(Trifluoromethyl)phenoxy (6-Phenoxypyridin-3-yl)methyl Trifluoromethyl boosts metabolic stability; pyridine enhances polarity
Compound Imidazo[2,1-b][1,3,4]thiadiazole 4-Fluoro-3-nitrophenyl 4-Methoxyphenyl Nitro group increases reactivity; thiadiazole alters tautomerism
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The target’s 4-fluorophenyl group balances electronic effects compared to the stronger EWG nitro group in or the trifluoromethyl in . Fluorine’s moderate electronegativity may optimize receptor binding without excessive reactivity.
  • Benzodioxol vs. Methoxy/Phenoxy: The benzodioxol-methyl group in the target compound likely enhances lipophilicity and membrane permeability compared to methoxyphenyl () or phenoxy-pyridine () substituents. Benzodioxol derivatives are associated with improved blood-brain barrier penetration in medicinal chemistry .
  • Core Heterocycle Differences: Imidazo[2,1-b][1,3]thiazole (target) vs. imidazo[2,1-b][1,3,4]thiadiazole ()—the latter’s additional sulfur atom and expanded ring system may alter tautomeric states and solubility .

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability: Fluorine (target) and trifluoromethyl () groups are known to resist oxidative metabolism, whereas nitro groups () may undergo reductive biotransformation.
  • Solubility: The absence of polar groups (e.g., sulfonyl in ) in the target compound suggests lower aqueous solubility, which may necessitate formulation adjustments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.